molecular formula C17H14FN3OS2 B14958907 2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B14958907
M. Wt: 359.4 g/mol
InChI Key: PLISVQBAIHKHFC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Phenylsulfanyl Group: The thiadiazole intermediate is then reacted with a phenylsulfanyl methylating agent.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the thiadiazole derivative with 4-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding sulfone derivative.

    Reduction: The major product would be the amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • 2-(4-chlorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

2-(4-fluorophenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. The combination of the thiadiazole ring and the phenylsulfanyl group also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H14FN3OS2/c18-13-8-6-12(7-9-13)10-15(22)19-17-21-20-16(24-17)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)

InChI Key

PLISVQBAIHKHFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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